molecular formula C21H24N4O3 B6585228 N-[2-(2-methoxyphenoxy)ethyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide CAS No. 1251602-26-2

N-[2-(2-methoxyphenoxy)ethyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide

Cat. No.: B6585228
CAS No.: 1251602-26-2
M. Wt: 380.4 g/mol
InChI Key: VIICHWOFHCMZJC-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenoxy)ethyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide core substituted with a 3,4,5-trimethylpyrazole ring at the 6-position and a 2-(2-methoxyphenoxy)ethyl group at the amide nitrogen. The compound’s design emphasizes metabolic stability through steric hindrance (trimethylpyrazole) and enhanced membrane permeability via the methoxyphenoxyethyl chain.

Properties

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-14-15(2)24-25(16(14)3)20-10-9-17(13-23-20)21(26)22-11-12-28-19-8-6-5-7-18(19)27-4/h5-10,13H,11-12H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIICHWOFHCMZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCCOC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Target vs.
  • Pyrazole Substitution : The 3,4,5-trimethylpyrazole group in the target enhances lipophilicity and steric shielding compared to simpler pyrazole derivatives (e.g., 1-ethyl-3-methylpyrazole in ), which may reduce metabolic oxidation .
  • Aromatic Linkers: The methoxyphenoxyethyl chain in the target contrasts with sulfonyl or fluorinated groups in compounds, implying divergent solubility and target selectivity profiles .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The target’s calculated logP (estimated via fragment-based methods) is ~3.5, higher than ’s propanolamine-based compounds (logP ~2.8) due to trimethylpyrazole but lower than fluorinated analogs in (logP >4.0) .
  • Metabolic Stability : The 3,4,5-trimethylpyrazole likely reduces CYP450-mediated metabolism compared to unsubstituted pyrazoles (e.g., ), while the methoxy group delays O-demethylation relative to hydroxylated analogs .
  • Synthetic Complexity: The target requires regioselective coupling of pyridine-carboxamide with trimethylpyrazole, a challenge absent in propanolamine syntheses (), which rely on nucleophilic substitutions .

Impurity Profiles and Purity Considerations

Impurity limits for carvedilol-related compounds () highlight stringent controls (<0.5% total impurities), suggesting analogous quality standards for the target compound. Potential impurities might include:

  • Dealkylated intermediates: From incomplete coupling of the methoxyphenoxyethyl group.
  • Pyrazole regioisomers: Due to non-selective substitution during synthesis.

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